4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol
Overview
Description
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol (4-HCAM) is an organic compound composed of cyclobutyl, hydroxy, and amino functional groups. It is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. 4-HCAM is a highly versatile compound due to its unique structure, which contains both a hydrophobic and hydrophilic region. This allows it to interact with both polar and non-polar molecules, making it ideal for use in a variety of applications.
Scientific Research Applications
Neuroprotective Agents and Enzyme Inhibitors A series of compounds, including those structurally related to 4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol, have been synthesized and identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme. This enzyme plays a crucial role in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibitors of kynurenine-3-hydroxylase are considered potential neuroprotective agents due to their ability to modulate quinolinic acid synthesis, a neurotoxic compound. Such compounds, including methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate and 4-(3-fluorophenyl)-2-hydroxy-4-oxobut-2-enoic acid, have shown efficacy in preventing the interferon-gamma-induced synthesis of quinolinic acid in cultured human macrophages, highlighting their potential therapeutic applications in neuroprotection and the treatment of neurodegenerative disorders (Drysdale, Hind, Jansen, & Reinhard, 2000).
properties
IUPAC Name |
4-[[(1R,2R)-2-hydroxycyclobutyl]amino]-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-6-8(13)2-3-9(7)12-10-4-5-11(10)14/h2-3,6,10-14H,4-5H2,1H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCSXABXRJTBPP-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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